molecular formula C17H22N4 B1386284 [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine CAS No. 1156349-84-6

[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine

Cat. No.: B1386284
CAS No.: 1156349-84-6
M. Wt: 282.4 g/mol
InChI Key: STWKYTZUOSLFOU-UHFFFAOYSA-N
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Description

[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine is a nitrogen-containing heterocyclic compound featuring a pyridine core substituted with a methylamine group at position 4 and a 4-benzylpiperazine moiety at position 2. This structure combines aromatic and aliphatic amines, making it a candidate for diverse biological interactions, particularly in neurological targets like acetylcholinesterase (AChE) . The benzylpiperazine group is a common pharmacophore in drug design, contributing to receptor binding and modulation .

Properties

IUPAC Name

[2-(4-benzylpiperazin-1-yl)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c18-13-16-6-7-19-17(12-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWKYTZUOSLFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine typically involves the reaction of 4-chloromethylpyridine with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Substituents on Piperazine/Piperidine Biological Activity (IC50, AChE) Key Reference
[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine Pyridine 4-Benzyl Not reported -
4a () Phthalimide 4-Benzyl, ortho-Cl 0.91 ± 0.045 µM
[2-(4-(4-Fluorophenyl)piperazin-1-yl)pyridin-4-yl]methanamine Pyridine 4-(4-Fluorophenyl) Not reported
2-(4-Benzyl-piperazin-1-yl)aniline () Aniline 4-Benzyl Not reported
2-(4-Benzylpiperazin-1-yl)ethylamine Ethylamine 4-Benzyl Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : highlights that substituents like Cl (ortho/para) on aromatic rings enhance AChE inhibition (e.g., compound 4a: IC50 = 0.91 µM), likely due to improved binding via electronic effects . The fluorophenyl analogue () may exhibit similar enhancements compared to the benzyl group, which is electron-donating.
  • Heterocyclic Core Influence : Pyridine (target compound) vs. phthalimide () or aniline () alters hydrogen bonding and π-π stacking capabilities. Pyridine’s lone pair electrons may enhance interactions with AChE’s catalytic site .
  • Linker Flexibility: Ethylamine () vs. pyridinylmethylamine (target compound) affects conformational flexibility.

Pharmacological Activity

While direct AChE inhibition data for this compound is unavailable, structural analogues provide insights:

  • Compound 4a () : Demonstrated potent AChE inhibition (IC50 = 0.91 µM), surpassing donepezil’s clinical efficacy (IC50 = 0.14 µM). The ortho-Cl substituent optimizes interactions with the enzyme’s peripheral anionic site .
  • Fluorophenyl Analogue () : The 4-fluorophenyl group may mimic Cl’s electron-withdrawing effects, suggesting comparable or superior activity to benzyl derivatives. Fluorine’s smaller size could improve penetration into hydrophobic pockets .

Biological Activity

[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine is a compound with the molecular formula C17_{17}H22_{22}N4_{4}. Its unique structural features contribute to its potential biological activities, which are currently under investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The precise biological targets of this compound remain largely unknown. However, preliminary studies suggest that it may interact with various cellular proteins or enzymes, influencing several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific oxidoreductase enzymes, which play crucial roles in cellular redox reactions.
  • Modulation of Neurotransmitter Systems : It appears to modulate serotonin (5-HT) reuptake, potentially impacting neurotransmission and mood regulation.

Pharmacokinetics

Research into the pharmacokinetics of this compound is limited. Factors such as bioavailability, metabolism, and excretion are yet to be thoroughly characterized. Understanding these properties is essential for evaluating its therapeutic potential.

Antimicrobial Properties

Some studies indicate that this compound exhibits antimicrobial activity. This suggests potential applications in treating infections caused by various pathogens.

Neuroprotective Effects

Research has highlighted the compound's potential neuroprotective properties. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and reduce β–amyloid (Aβ) aggregation, both critical factors in Alzheimer's disease pathology .

Antiviral Activity

A recent study identified derivatives of this compound that demonstrated significant antiviral effects against Zika virus (ZIKV). These derivatives exhibited cytopathic effect (CPE) reduction in infected cells and inhibited viral RNA replication at micromolar concentrations . This suggests a promising avenue for developing antiviral therapies.

Case Study 1: Neuroprotective Properties

In a study focused on multi-target-directed ligands for Alzheimer's disease, compounds similar to this compound were synthesized and evaluated. These compounds demonstrated significant AChE inhibition and neuroprotection against Aβ-induced toxicity, indicating their potential as therapeutic agents in neurodegenerative diseases .

Case Study 2: Antiviral Efficacy

Another research effort screened a library of small molecules for their ability to protect against ZIKV infection. Among the tested compounds, those derived from this compound showed promising results in reducing viral replication and protein expression in infected cells .

Summary of Biological Activities

Activity Type Description
Antimicrobial Exhibits potential antimicrobial properties against various pathogens.
Neuroprotective Inhibits AChE and reduces Aβ aggregation; potential use in Alzheimer's disease therapies.
Antiviral Demonstrates efficacy against Zika virus by reducing CPE and inhibiting viral replication.

Q & A

Q. What are the common synthetic routes for [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine, and how can intermediates be characterized?

The compound is typically synthesized via multi-step processes involving N-acylation, quaternization, reduction, and reductive amination. For example, a patent describes the preparation of a structurally similar piperidine derivative using sodium borohydride for partial reduction and titanium(IV) isopropoxide for stereoselective reductive amination . Key intermediates (e.g., 1-Benzyl-4-methylpiperidin-3-one) are characterized using NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. Which analytical techniques are essential for validating the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including ¹H, ¹³C, and 2D experiments) are critical for structural confirmation. Purity is assessed via HPLC with UV detection or GC-MS. PubChem-derived data (e.g., InChIKey, molecular formula) provide cross-referencing for validation .

Q. How can researchers design initial biological activity screens for this compound?

Start with in vitro binding assays targeting receptors or enzymes structurally related to its piperazine-pyridine scaffold. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd or IC50) for targets like serotonin or dopamine receptors . Dose-response curves in cell-based assays (e.g., cAMP modulation) are recommended for functional activity assessment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

SAR studies should systematically modify substituents on the benzylpiperazine and pyridine moieties. For example:

  • Replace the benzyl group with substituted aryl or heteroaryl groups to evaluate steric/electronic effects.
  • Introduce methyl or halogen groups at the pyridine C4 position to assess metabolic stability . Compare results with analogs like 2-(4-Benzylpiperazin-1-yl)aniline to identify critical pharmacophores .

Q. What computational methods are effective in predicting target interactions or metabolic pathways?

Molecular docking (e.g., AutoDock Vina) can model binding poses with targets like GPCRs or kinases. Density functional theory (DFT) calculations predict metabolic soft spots (e.g., oxidation at benzylic positions). Pharmacokinetic tools (SwissADME) assess solubility, permeability, and cytochrome P450 interactions .

Q. How can contradictory data in biological activity assays be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. To resolve:

  • Replicate assays using standardized protocols (e.g., ATP concentration in kinase assays).
  • Perform counter-screens against related targets (e.g., adrenergic vs. dopaminergic receptors).
  • Use orthogonal methods (e.g., SPR vs. radioligand binding) to confirm affinity .

Q. What strategies improve selectivity for specific biological targets?

  • Introduce bulky substituents (e.g., tert-butyl groups) to block off-target binding pockets.
  • Utilize fragment-based drug discovery (FBDD) to refine interactions with key residues (e.g., hydrogen bonding with Asp113 in 5-HT2A).
  • Cross-compare selectivity profiles with analogs like 4-(4-benzylpiperazin-1-yl)-6-methoxy-2-methylpyrimidine to identify structural determinants .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

  • Use rodent models (e.g., tail suspension test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, brain penetration).
  • Toxicity screens should include hepatic (ALT/AST levels) and cardiovascular (hERG inhibition) endpoints. Metabolite identification via LC-MS/MS is critical to detect reactive intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine
Reactant of Route 2
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[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.